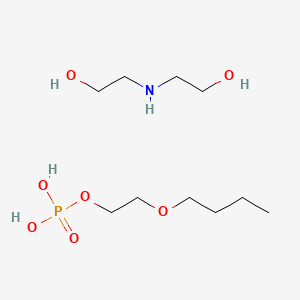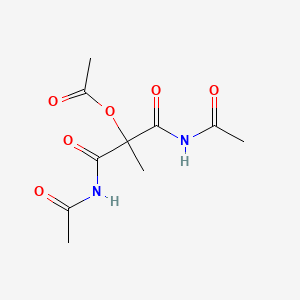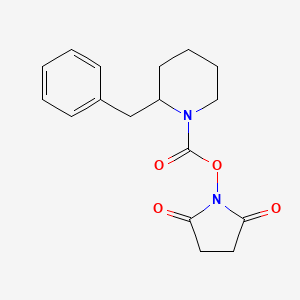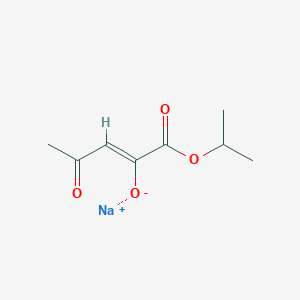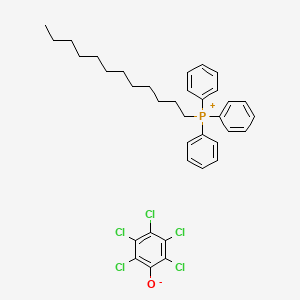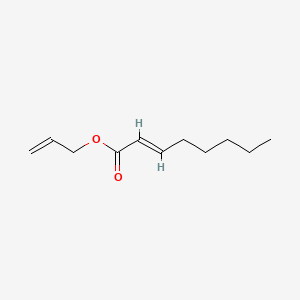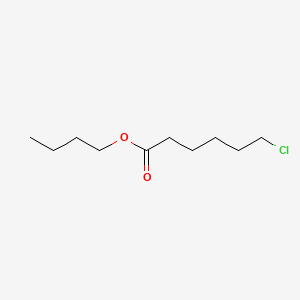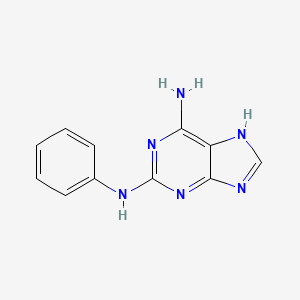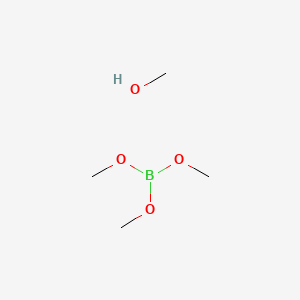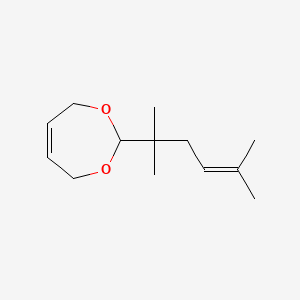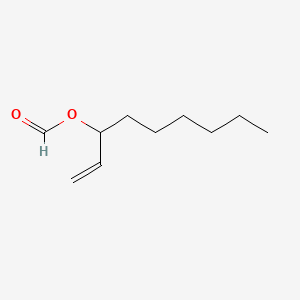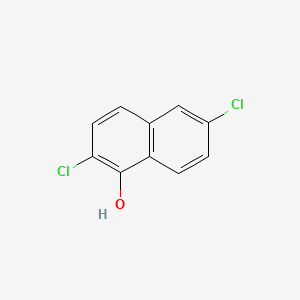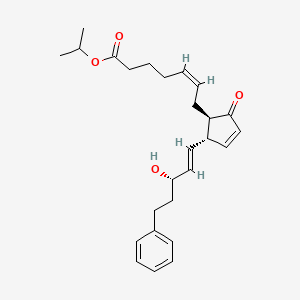
Posaraprost
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Posaraprost is a synthetic prostaglandin analog, specifically designed to mimic the effects of naturally occurring prostaglandins in the body. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. This compound is primarily used for its vasodilatory and antiplatelet properties, making it valuable in the treatment of various cardiovascular conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Posaraprost involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the cyclopentane ring: This is achieved through a series of cyclization reactions.
Introduction of functional groups: Hydroxyl, carboxyl, and other functional groups are introduced through selective oxidation and reduction reactions.
Final assembly: The final product is assembled through esterification and purification processes.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rates and minimize by-products. Solvent extraction and chromatography are commonly used for purification.
Analyse Chemischer Reaktionen
Types of Reactions: Posaraprost undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound.
Substitution: this compound can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenated solvents and strong nucleophiles are used for substitution reactions.
Major Products: The major products formed from these reactions include various hydroxylated, carboxylated, and esterified derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Posaraprost has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying prostaglandin analogs and their reactions.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Explored for its potential in treating cardiovascular diseases, including hypertension and thrombosis.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Wirkmechanismus
Posaraprost exerts its effects by binding to specific prostaglandin receptors on the surface of cells. This binding activates intracellular signaling pathways, leading to the relaxation of smooth muscle cells and inhibition of platelet aggregation. The primary molecular targets include the prostaglandin E2 receptor and the prostacyclin receptor.
Vergleich Mit ähnlichen Verbindungen
Misoprostol: Another prostaglandin analog used for gastric ulcer prevention and labor induction.
Beraprost: A prostacyclin analog used for treating pulmonary hypertension.
Latanoprost: A prostaglandin F2 alpha analog used for reducing intraocular pressure in glaucoma patients.
Uniqueness of Posaraprost: this compound is unique in its specific receptor binding profile and its potent vasodilatory and antiplatelet effects. Unlike some other prostaglandin analogs, this compound has a longer half-life and a more favorable side effect profile, making it a promising candidate for long-term therapeutic use.
Eigenschaften
CAS-Nummer |
172740-14-6 |
|---|---|
Molekularformel |
C26H34O4 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
propan-2-yl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate |
InChI |
InChI=1S/C26H34O4/c1-20(2)30-26(29)13-9-4-3-8-12-24-22(16-19-25(24)28)15-18-23(27)17-14-21-10-6-5-7-11-21/h3,5-8,10-11,15-16,18-20,22-24,27H,4,9,12-14,17H2,1-2H3/b8-3-,18-15+/t22-,23-,24+/m0/s1 |
InChI-Schlüssel |
UXNJSZBEHANTSL-YGCMUPCZSA-N |
Isomerische SMILES |
CC(C)OC(=O)CCC/C=C\C[C@@H]1[C@H](C=CC1=O)/C=C/[C@H](CCC2=CC=CC=C2)O |
Kanonische SMILES |
CC(C)OC(=O)CCCC=CCC1C(C=CC1=O)C=CC(CCC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



